BDP 581/591 amine
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Overview
Description
BDP 581/591 is a universal fluorophore with high brightness and photostability, relatively long fluorescence lifetime and two photon cross section. This derivative contains a primary amine group for the enzymatic transamination, and conjugation with electrophilic reagents.
Scientific Research Applications
Applications in Electronic Devices
Conjugated polymers containing building blocks like BDP are significant in electronic devices due to their optical, electrochemical, and device performance. BDP-based polymers and similar high-performance electron-deficient pigments are explored for their potential applications in electronic devices, offering promising alternatives to existing materials (Deng et al., 2019).
Advanced Oxidation Processes for Degradation
Nitrogen-containing amino and azo compounds, prevalent in various industries, are resistant to conventional degradation. Advanced Oxidation Processes (AOPs) show promise in the effective degradation of these compounds. These processes, especially ozone and Fenton processes, are significant for their efficiency in degrading amines, dyes, and pesticides. The degradation mechanisms often involve specific attacks on N atoms and are highly sensitive to conditions like pH. Hybrid methods under optimized conditions have shown synergistic effects, making AOPs a crucial area of research in the degradation of nitrogen-containing hazardous compounds (Bhat & Gogate, 2021).
CO2 Capture by Aqueous Amines
Aqueous amines are extensively studied for their application in capturing CO2 prior to storage or sequestration. Computational methods, particularly high-level quantum chemical methods, play a crucial role in understanding the reactions between carbon dioxide and aqueous organic amines. These studies are essential for designing more efficient carbon capture agents, considering factors like cost, efficiency, and toxicity (Yang et al., 2017).
Properties
Molecular Formula |
C28H34BClF2N4O |
---|---|
Molecular Weight |
526.86 |
IUPAC Name |
3-(3-((6-ammoniohexyl)amino)-3-oxopropyl)-5-fluoro-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium chloride fluoride |
InChI |
InChI=1S/C28H32BFN4O.ClH.FH/c30-29-33-24(13-7-6-12-23-10-4-3-5-11-23)14-16-26(33)22-27-17-15-25(34(27)29)18-19-28(35)32-21-9-2-1-8-20-31;;/h3-7,10-17,22H,1-2,8-9,18-21,31H2;2*1H/b12-6+,13-7+;; |
InChI Key |
JINNMLHAECZRTF-ATFITULDSA-N |
SMILES |
O=C(NCCCCCC[NH3+])CCC1=[N+]2C(C=C1)=CC3=CC=C(/C=C/C=C/C4=CC=CC=C4)N3B2F.[F-].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDP 581/591 amine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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